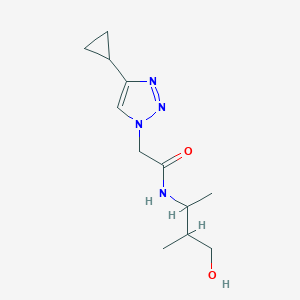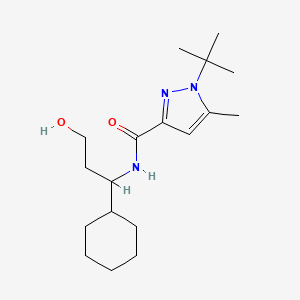
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide, also known as CT1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has also been shown to activate the AMPK pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose and lipid metabolism. 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is its high purity and stability, which allows for accurate and reproducible experiments. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide research, including the investigation of its potential use in combination with other therapeutic agents, the development of more efficient synthesis methods, and the exploration of its effects on other signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide and its potential use in various diseases.
Conclusion:
In conclusion, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to produce high yields of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide with high purity. 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and modulation of glucose and lipid metabolism. While there are limitations to its use in lab experiments, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has several future directions for research, including the investigation of its potential use in combination with other therapeutic agents and the exploration of its effects on other signaling pathways.
Métodos De Síntesis
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 4-cyclopropyl-1,2,3-triazole with 2-bromo-2-methylpropanoic acid. The resulting product is then reacted with 4-hydroxy-3-methylbutan-2-one to yield 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide. The synthesis method has been optimized to produce high yields of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide with high purity.
Aplicaciones Científicas De Investigación
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to protect against oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8(7-17)9(2)13-12(18)6-16-5-11(14-15-16)10-3-4-10/h5,8-10,17H,3-4,6-7H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMVCSDPATBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)NC(=O)CN1C=C(N=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)
![2-[(4-Methoxybenzoyl)oxy]benzoic acid](/img/structure/B6636948.png)
![5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B6636962.png)